Brasimarin C

Description

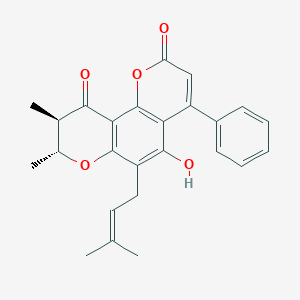

Brasimarin C is a coumarin derivative isolated from the barks, stem barks, or heartwood of Calophyllum brasiliense, a tropical plant species renowned for its diverse secondary metabolites . Coumarins from this genus exhibit broad bioactivities, including anticancer, antimalarial, and anti-parasitic properties. This compound belongs to the brasimarin family (alongside brasimarin A and B), characterized by a fused coumarin scaffold with hydroxyl and prenyl substituents.

Properties

Molecular Formula |

C25H24O5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(8R,9R)-5-hydroxy-8,9-dimethyl-6-(3-methylbut-2-enyl)-4-phenyl-8,9-dihydropyrano[2,3-f]chromene-2,10-dione |

InChI |

InChI=1S/C25H24O5/c1-13(2)10-11-17-23(28)20-18(16-8-6-5-7-9-16)12-19(26)30-25(20)21-22(27)14(3)15(4)29-24(17)21/h5-10,12,14-15,28H,11H2,1-4H3/t14-,15-/m1/s1 |

InChI Key |

ZJXOEBUGDGYYOO-HUUCEWRRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=C(C1=O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2CC=C(C)C)O)C |

Canonical SMILES |

CC1C(OC2=C(C1=O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2CC=C(C)C)O)C |

Synonyms |

brasimarin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarins

Structural Features

Brasimarin C shares a core coumarin structure with other Calophyllum-derived compounds but differs in substituent patterns (Table 1). Key comparisons include:

- Calophyllolide : Contains a linear dihydrofuran ring fused to the coumarin core, enhancing rigidity .

- Mammea-Type Coumarins (e.g., Mammea A/BA) : Feature a cyclohexenyl ring at C-6/C-7, linked to potent caspase-mediated apoptosis in cancer cells .

- Calanolide A: Includes a pyran ring at C-6/C-7 and a saturated side chain, contributing to anti-HIV activity .

Table 1: Structural Comparison of this compound with Related Coumarins

| Compound | Core Structure | Key Substituents | Source |

|---|---|---|---|

| This compound | Coumarin + prenyl | C-8 hydroxyl, C-6 prenyl | C. brasiliense bark |

| Calophyllolide | Coumarin + dihydrofuran | C-8/C-9 dihydrofuran | C. inophyllum bark |

| Mammea A/BA | Coumarin + cyclohexenyl | C-6/C-7 cyclohexenyl | C. brasiliense leaves |

| Calanolide A | Coumarin + pyran | C-6/C-7 pyran, C-8 saturated chain | C. lanigerum fruit |

Pharmacological Activity Comparison

Anticancer Activity

This compound, alongside brasimarin A and B, inhibits EBV-EA activation in Raji cells, a hallmark of antitumor-promoting effects. However, mammea-type coumarins (e.g., Mammea B/BB) exhibit broader cytotoxicity via caspase-mediated apoptosis across leukemia (HL60, K562) and solid tumor (PC3, U251) cell lines .

Table 2: Anticancer Activity of this compound and Analogues

Antiparasitic and Antimalarial Activity

Unlike xanthones (e.g., jacareubin) from C. brasiliense, which show direct anti-Plasmodium activity (IC50: 0.8–4.4 µg/ml), this compound’s antiparasitic effects remain underexplored. Mammea-type coumarins disrupt mitochondrial function in Trypanosoma cruzi, whereas this compound’s bioactivity profile is narrower .

ADME and Physicochemical Properties

Comparatively, calanolide A’s pyran ring enhances solubility but reduces BBB permeability .

Table 3: Predicted ADME Properties of this compound and Analogues

| Property | This compound (Predicted) | Calanolide A (Reported) | Mammea A/BA (Reported) |

|---|---|---|---|

| LogP | 2.15–2.78 | 3.1 | 2.8 |

| GI Absorption | High | Moderate | High |

| BBB Permeability | Yes | No | Yes |

| CYP Inhibition | None | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and characterizing Brasimarin C from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Characterization requires spectroscopic methods (NMR, MS) and comparison with published spectral data . For novel compounds, ensure purity (>95%) via HPLC and provide full spectral assignments. Reproducibility requires detailed documentation of solvent systems, column specifications, and instrumentation parameters .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Use in vitro models (e.g., enzyme inhibition, cell viability assays) with positive and negative controls. Prioritize dose-response studies to establish IC₅₀ values. Document assay conditions (pH, temperature, incubation time) and validate results using orthogonal assays . For cytotoxicity, follow OECD guidelines for cell-line selection and viability metrics .

Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer : Employ modular synthetic routes (e.g., esterification, glycosylation) with regioselective protection/deprotection strategies. Use computational tools (DFT, molecular docking) to predict reactive sites. Characterize derivatives via X-ray crystallography or NOESY NMR to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis of existing data, focusing on variables like assay conditions, compound purity, and cell-line specificity. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers. Replicate conflicting studies under standardized protocols and report raw data for transparency .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

- Methodological Answer : Evaluate formulation approaches (nanoparticles, liposomes) using pharmacokinetic studies (Cmax, AUC). Employ LC-MS/MS for plasma concentration analysis. Address metabolic instability via prodrug design or CYP450 inhibition assays. Validate findings in multiple animal models (rodent, non-rodent) .

Q. How should mechanistic studies for this compound’s anti-inflammatory activity be structured?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.